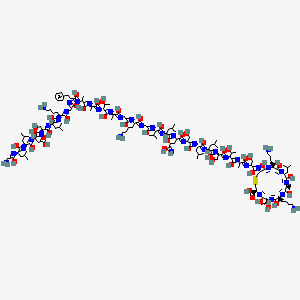
Brevinin 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brevinin 2 is a natural product found in Pelophylax ridibundus, Pelophylax lessonae, and Pelophylax porosus with data available.
Wissenschaftliche Forschungsanwendungen
1. Cancer Cell Targeting
Brevinin-2R1, a variant of Brevinin 2, has shown promise in preferentially targeting and killing cancer cells. It activates the lysosomal-mitochondrial death pathway, affecting various cancer cell types while showing little toxicity to normal cells. This selective cytotoxicity makes Brevinin-2R1 a potential candidate for cancer treatment (Ghavami et al., 2008).
2. Antimicrobial Activity
Brevinin-2 peptides, including Brevinin-2GHk and its analogs, demonstrate significant antimicrobial activity. Truncated derivatives of these peptides have been shown to enhance their antimicrobial properties, potentially offering new treatments against various bacterial infections (Chen et al., 2020).
3. Synthesis and Characterization for Therapeutic Use
The successful synthesis and characterization of Brevinin-2R in laboratory settings, particularly in Escherichia coli, have enabled detailed studies of its antimicrobial and potentially antifungal properties. This synthesis is crucial for producing sufficient quantities of the peptide for functional and structural characterizations (Mehrnejad et al., 2008).
4. Anti-inflammatory and Immunomodulatory Effects
Brevinin-2 peptides, such as Brevinin-2MP, have demonstrated both antimicrobial and anti-inflammatory properties. This dual action makes them potential candidates for treating bacterial inflammation, with implications in modulating immune responses (Tian et al., 2021).
5. Antimicrobial Peptide Engineering
Research on Brevinin-2R and its analogues has focused on improving their antimicrobial properties and reducing hemolytic activity. Structural modifications have led to the development of analogues with distinct biological effects, useful for treating infectious diseases (Hassanzadeh et al., 2013).
6. Induction of Pro-inflammatory Cytokines
Studies have shown that Brevinin-2R can induce the expression of pro-inflammatory cytokines in certain cell lines, suggesting a role in triggering inflammatory processes. This feature could be relevant in designing therapies that leverage immune responses (Asoodeh et al., 2013).
7. Insulin-Releasing Activity
Brevinin-2GU has demonstrated significant insulin-releasing activity, indicating potential applications in diabetes treatment. The ability to produce large quantities of this peptide enhances its potential as a therapeutic agent (Zhou et al., 2009).
8. Antileishmanial Effects
Brevinin 2R and its derivatives have shown promising anti-leishmanial effects. They disrupt cell membranes and alter mitochondrial membrane potential, offering a potential new treatment for leishmaniasis (Zahedifard et al., 2019).
9. Gene Delivery Applications
Brevinin-2R-linked polyethylenimine has been investigated as a hybrid nano-gene-delivery vector. This application exploits Brevinin 2's cell-penetrating properties to enhance gene delivery efficiency (Zohrab et al., 2019).
10. Diabetes Management
Brevinin-2Gub has shown the ability to reduce blood glucose levels and increase insulin secretion in type 2 diabetes rat models. This suggests its potential as a therapeutic agent for diabetes management (Qing, 2013).
Eigenschaften
Bioaktivität |
Antibacterial |
|---|---|
Sequenz |
GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



